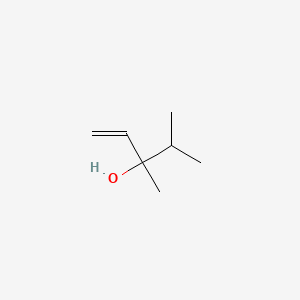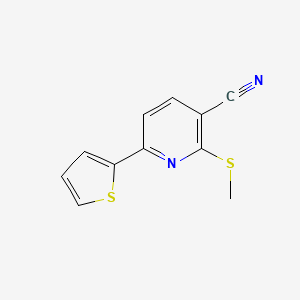
2(1H)-Quinolinethione, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinethione, 3,4-dihydro- is a heterocyclic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with acetic anhydride, followed by cyclization in the presence of a base. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 2(1H)-Quinolinethione, 3,4-dihydro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Solvent-free conditions or the use of green solvents are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinethione, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2(1H)-Quinolinethione, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling and apoptosis.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-quinolin-2-one
- 3,4-Dihydro-2H-pyridone
- 3,4-Dihydropyrimidin-2(1H)-one
Comparison: 2(1H)-Quinolinethione, 3,4-dihydro- is unique due to the presence of a sulfur atom in the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the sulfur atom can enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
CAS No. |
41493-89-4 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
InChI Key |
UMHLZGJTGWFCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
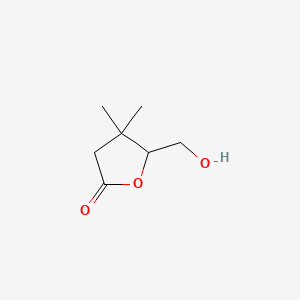

![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)
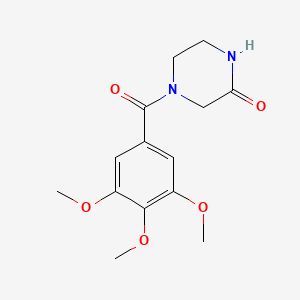
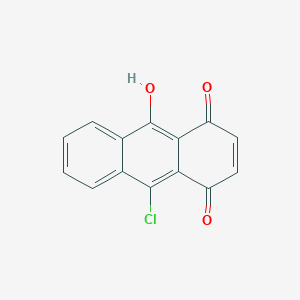
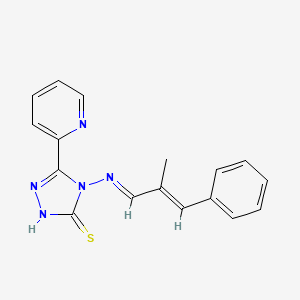
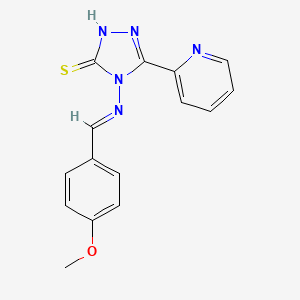
![Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)

